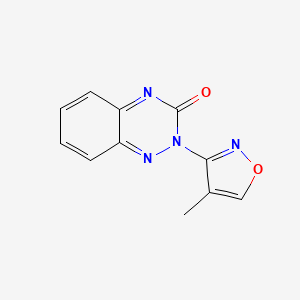

2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

2-(Methylthio)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a sulfur-containing organic compound that is widely used in various scientific fields. It is a versatile and widely applicable compound, with applications ranging from biochemistry and physiology to organic synthesis. In

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Methylthio)-1,3-thiazole-4-carboxylic acid: is utilized as a key raw material and intermediate in organic synthesis. Its unique structure allows for the creation of complex molecules that are essential in the development of various chemical compounds .

Pharmaceutical Industry

In the realm of medicine, this compound serves as an intermediate in the synthesis of drugs. It’s particularly valuable in the creation of molecules with potential antioxidant properties, which can be crucial for developing treatments for diseases caused by oxidative stress .

Agricultural Chemistry

The agricultural sector benefits from this compound through its use in creating agrochemicals. It helps in the synthesis of pesticides and herbicides, contributing to crop protection and yield enhancement .

Material Science

In material science, 2-(Methylthio)-1,3-thiazole-4-carboxylic acid is involved in the development of new materials with specific desired properties. It’s used to create polymers and coatings that can be applied in various industries, including biodevices and microfluidic devices .

Environmental Science

This compound plays a role in environmental science by contributing to the development of materials that can potentially aid in pollution control and environmental remediation efforts .

Biochemistry

In biochemistry, it’s used to study enzyme reactions and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the biochemical mechanisms of various cellular processes .

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with aminotransferase . Aminotransferases play a crucial role in amino acid metabolism, facilitating the transfer of amino groups from one amino acid to another.

Mode of Action

These interactions could potentially alter the conformation or activity of the target proteins, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been found to be involved in the methionine metabolism pathway . This pathway plays a crucial role in protein synthesis and methylation reactions within the cell.

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the compound’s solubility, stability, and the presence of transport proteins.

Result of Action

Similar compounds have been found to influence growth and lactation in ruminants, suggesting potential effects on cellular growth and protein synthesis .

Action Environment

The action, efficacy, and stability of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and its interactions with target proteins. Additionally, the presence of other compounds in the environment can influence the compound’s absorption and distribution within the body .

Eigenschaften

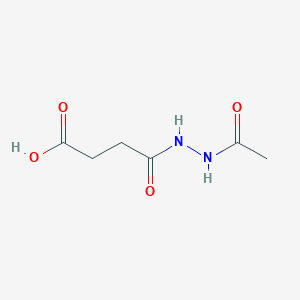

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGEQDZJYTMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649260 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

907543-75-3 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![1-[5-(Aminosulfonyl)-1,3-benzoxazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1344424.png)

![2-[(5-{[(4-iodo-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344430.png)

![2-[(2-Bromophenyl)amino]propanohydrazide](/img/structure/B1344431.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)